Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Description
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is a bicyclic compound featuring a strained azabicyclo framework. Its molecular formula is C₇H₁₁NO₂·HCl, with a molecular weight of 141.17 g/mol (free base) and 177.63 g/mol (hydrochloride salt) . The compound’s structure includes a six-membered bicyclic system (2.1.1 fusion), where one nitrogen atom is integrated into the bridge. The methyl ester group at position 5 enhances its solubility in organic solvents, while the hydrochloride salt improves stability and handling for synthetic applications.
This compound is primarily utilized as a building block in medicinal chemistry, particularly for designing constrained peptidomimetics or enzyme inhibitors due to its rigid geometry . Its synthesis involves multi-step routes, often starting from cyclic ketones or via cycloaddition reactions, though specific protocols are proprietary or under patent protection .
Properties
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGBNGGBCTYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC1NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824260-58-3 | |
| Record name | methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic precursor, followed by esterification and subsequent hydrochloride salt formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing functional groups or reducing double bonds.
- Substitution : Replacing one functional group with another.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, particularly in the context of drug development and therapeutic applications. Key areas of interest include:
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting various enzymes, which is crucial for its antibacterial activity.
- Antibacterial Properties : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Medicine
The compound is being investigated for its therapeutic properties as a precursor in drug development. Its interactions with specific molecular targets suggest that it may play a role in treating various diseases through:
- Pharmacological Activity : The nitrogen atom within the bicyclic structure enhances the compound's reactivity and biological activity, making it a candidate for further pharmacological studies.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of this compound revealed effective minimum inhibitory concentrations (MIC) against various bacterial strains, highlighting its potential as a novel antibacterial agent .
Case Study 2: Drug Development
Research focusing on the compound's role as a precursor in drug synthesis has shown promising results in developing new therapeutic agents targeting specific diseases .
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Bicyclic Ring Strain :
- The [2.1.1] system exhibits higher strain than [2.2.0] or [3.2.0] systems due to shorter bridge lengths, influencing reactivity and stability .
- [3.2.0] systems (e.g., beta-lactam antibiotics like mezlocillin) incorporate sulfur for enhanced antibacterial activity, a feature absent in purely nitrogen-based analogs .
Functional Group Impact :
- The methyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid), which are ionized at physiological pH .
- Trifluoromethyl groups in analogs like 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane HCl enhance metabolic stability and binding affinity in drug design .
Stability and Reactivity
- The [2.1.1] system’s strain renders it prone to ring-opening under acidic conditions, necessitating hydrochloride salt formulation for stabilization .
- In contrast, [3.2.0] beta-lactams (e.g., mezlocillin) are susceptible to beta-lactamase degradation, limiting their therapeutic utility without enzyme inhibitors .
Biological Activity
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological mechanisms, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₂ClNO₂
- Molecular Weight : Approximately 177.63 g/mol
- Structure : The compound features a bicyclic framework that includes a nitrogen atom, enhancing its ability to form hydrogen bonds and interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The nitrogen atom within the bicyclic structure allows for significant interactions through hydrogen bonding, influencing the compound's pharmacological properties.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which is crucial for its antibacterial activity.
- Target Specificity : Its unique substitution pattern allows for selective binding to molecular targets, differentiating it from similar compounds.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antibacterial Activity :
- Studies have demonstrated that this compound shows promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
- It has been tested against strains such as Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, showing effective minimum inhibitory concentration (MIC) values.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <0.03125 | Highly Active |
| Enterococcus faecalis | <0.25 | Active |
| Escherichia coli | 1–4 | Moderately Active |
| Pseudomonas aeruginosa | 16 | Less Active |
Case Studies
Recent studies have explored the compound's potential in various therapeutic contexts:
-
Dual Inhibitor Studies :
- Research has shown that this compound can act as a dual inhibitor of bacterial topoisomerases, which are essential for DNA replication in bacteria.
- In vitro assays demonstrated low nanomolar inhibition of DNA gyrase and Topo IV, indicating strong antibacterial activity against multidrug-resistant strains .
-
Pharmacological Applications :
- The compound is being investigated for its potential use in treating bacterial infections that are resistant to conventional antibiotics.
- Its unique structural characteristics make it a candidate for further development in drug formulation.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR validate the bicyclic structure and substituent positions. For example, the methyl ester group appears as a singlet at ~3.7 ppm in H NMR .
- IR Spectroscopy : Peaks at 1700–1750 cm confirm the ester carbonyl group .
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) matches the molecular ion [M+H] at m/z 178.63 .
How do steric and electronic properties of the bicyclo[2.1.1]hexane core influence reactivity in derivatization reactions?
Advanced
The rigid bicyclic framework imposes steric constraints, favoring axial attack in substitution reactions. For example:
- Steric hindrance : The 5-carboxylate group directs electrophiles to the less hindered nitrogen site .
- Electronic effects : The electron-withdrawing ester group stabilizes transition states in nucleophilic acyl substitutions .
Data Table : Comparison of Reactivity in Analogous Compounds
| Compound | Substituent Position | Reaction Rate (Relative) |
|---|---|---|
| Methyl 4-carboxylate derivative | Position 4 | 1.0 (baseline) |
| Methyl 5-carboxylate derivative | Position 5 | 1.5 (faster) |
| Ethyl 1-carboxylate derivative | Position 1 | 0.7 (slower) |
| Source: Adapted from |
How can researchers resolve contradictions in reported solubility and stability data for this compound?
Advanced
Discrepancies arise from varying salt forms and storage conditions:
- Solubility : The hydrochloride salt (CAS 1824260-58-3) is highly soluble in water and polar solvents (e.g., DMSO) but insoluble in hexane . Conflicting reports may refer to freebase forms.
- Stability : Storage at 2–8°C under inert atmosphere (N/Ar) prevents degradation, while exposure to humidity or light accelerates decomposition .
Methodological Recommendation : - Conduct parallel stability studies using thermogravimetric analysis (TGA) and HPLC to compare batch-to-batch variability .
What strategies are used to design structure-activity relationship (SAR) studies for bicyclo[2.1.1]hexane derivatives in neuropharmacology?
Q. Advanced
- Core modifications : Introduce substituents (e.g., hydroxymethyl, azidomethyl) to probe target affinity. For example, hydroxymethyl derivatives show enhanced blood-brain barrier penetration .
- Biological assays : Radioligand binding assays (e.g., for σ-1 receptors) quantify interactions .
Case Study : - Methyl 5-carboxylate derivatives exhibit 2-fold higher affinity for GABA receptors compared to ethyl analogs, attributed to reduced steric bulk .
What are the safety protocols for handling this compound, given its hazard profile?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .
How can researchers leverage photochemical methods to synthesize novel analogs with sp3^33-rich architectures?
Q. Advanced
- Photocycloaddition : UV light (254 nm) induces [2 + 2] cyclization of dienes to form bicyclo[2.1.1]hexane cores .
- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds bioactive moieties .
Example : - Irradiating methyl acrylate with 1,3-dienes yields 70–85% bicyclic products, which are then hydrochlorinated .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
